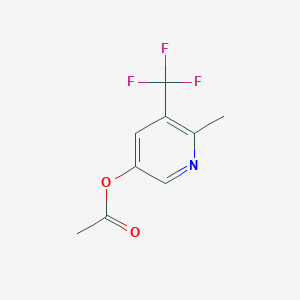
6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate: is an organic compound that features a pyridine ring substituted with a methyl group, a trifluoromethyl group, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with 6-Methyl-5-(trifluoromethyl)pyridin-3-ol.
Acetylation Reaction: The hydroxyl group of the starting material is acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Formation of 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: Formation of 6-Methyl-5-(difluoromethyl)pyridin-3-yl acetate.
Substitution: Formation of 6-Methyl-5-(trifluoromethyl)pyridin-3-yl derivatives with various functional groups.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be incorporated into polymers to improve their thermal stability and chemical resistance.
Biology and Medicine:
Drug Development: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. 6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate can be used as a building block in the synthesis of drug candidates.
Biological Probes: The compound can be used in the design of fluorescent probes for imaging and diagnostic applications.
Industry:
Agrochemicals: It can be used in the synthesis of herbicides and pesticides, leveraging its chemical stability and bioactivity.
Electronics: The compound can be used in the development of organic semiconductors and other electronic materials.
作用机制
The mechanism of action of 6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate is largely dependent on its application. In drug development, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. The acetate group can act as a prodrug moiety, releasing the active compound upon hydrolysis in the body.
相似化合物的比较
- 6-Methyl-5-(trifluoromethyl)pyridin-3-yl boronic acid
- Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)urea
Uniqueness: 6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate is unique due to the presence of both the trifluoromethyl and acetate groups. The trifluoromethyl group imparts high chemical stability and lipophilicity, while the acetate group can serve as a prodrug moiety, enhancing the compound’s versatility in pharmaceutical applications. Additionally, the combination of these functional groups can lead to unique reactivity patterns and applications in various fields.
属性
分子式 |
C9H8F3NO2 |
|---|---|
分子量 |
219.16 g/mol |
IUPAC 名称 |
[6-methyl-5-(trifluoromethyl)pyridin-3-yl] acetate |
InChI |
InChI=1S/C9H8F3NO2/c1-5-8(9(10,11)12)3-7(4-13-5)15-6(2)14/h3-4H,1-2H3 |
InChI 键 |
KMTMSQPPUXOQFY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=N1)OC(=O)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















